molecular formula C19H17BrN6O B14955088 N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B14955088
M. Wt: 425.3 g/mol
InChI Key: QLNUEVYYBWQQCO-UHFFFAOYSA-N
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Description

N-[2-(5-Bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a structurally complex compound featuring a benzamide core substituted with two pharmacologically relevant moieties: a 5-bromoindole ethyl group and a 5-methyltetrazole ring. The ethyl linker between the indole and benzamide groups may influence conformational flexibility and binding interactions.

Properties

Molecular Formula

C19H17BrN6O

Molecular Weight

425.3 g/mol

IUPAC Name

N-[2-(5-bromoindol-1-yl)ethyl]-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C19H17BrN6O/c1-13-22-23-24-26(13)17-5-2-14(3-6-17)19(27)21-9-11-25-10-8-15-12-16(20)4-7-18(15)25/h2-8,10,12H,9,11H2,1H3,(H,21,27)

InChI Key

QLNUEVYYBWQQCO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted indole derivatives, while oxidation and reduction reactions can modify the functional groups on the indole and tetrazole moieties .

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is not fully understood, but it is likely to involve interactions with specific molecular targets and pathways. The indole moiety may interact with various receptors and enzymes, while the tetrazole moiety may enhance the compound’s binding affinity and stability . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

The compound shares structural similarities with benzamide and heterocyclic derivatives reported in the literature. Below is a detailed comparison based on substituents, physicochemical properties, and spectral characteristics.

Structural Features
Compound ID/Name Core Structure Key Substituents Functional Groups
Target Compound Benzamide 5-Bromoindole (ethyl-linked), 5-methyltetrazole Amide, Tetrazole, Bromoindole
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Benzamide Isoxazole, thiadiazole, phenyl Amide, Isoxazole, Thiadiazole
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Benzamide Pyridine (acetyl/methyl), thiadiazole, phenyl Amide, Thiadiazole, Ketone
N-((2-5-Chloro-1H-benzo[d]imidazole-2-yl)phenylamino)methyl)-N-phenyl benzamide (5) Benzamide Chloro-benzimidazole, phenylamino Amide, Benzimidazole, Chlorine

Key Observations :

  • The target compound’s 5-bromoindole group distinguishes it from chloro-substituted benzimidazoles in , which may alter electronic properties and halogen-bonding interactions .
  • The tetrazole ring in the target compound contrasts with the thiadiazole or isoxazole rings in .
  • The ethyl linker in the target compound provides greater spatial flexibility compared to rigid aromatic linkages in compounds like 8a or 5 .
Physicochemical Properties
Compound ID/Name Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound ~495.3* Not reported Not reported
6 348.39 160 70
8a 414.49 290 80
5 ~428.9* Not reported Not reported

Notes:

  • *Calculated based on molecular formula.
  • Higher melting points in thiadiazole derivatives (e.g., 8a at 290°C) suggest enhanced crystallinity due to planar heterocyclic systems, whereas the target compound’s tetrazole and ethyl groups may reduce melting points .
Spectroscopic Data
Compound ID/Name IR (cm⁻¹) ^1^H-NMR (δ, ppm)
Target Compound Expected: ~1600 (C=O), ~1450 (tetrazole) Predicted: 7.2–8.5 (Ar-H), 4.5–4.8 (CH₂ linker)
6 1606 (C=O) 7.36–8.13 (Ar-H, isoxazole-H)
8a 1679, 1605 (C=O) 2.49–2.63 (CH₃), 7.47–8.39 (Ar-H)
5 ~1610 (C=O), ~1500 (C=N) Not reported

Key Insights :

  • The target compound’s amide C=O stretch (~1600 cm⁻¹) aligns with compounds 6 and 8a, but its tetrazole ring would show distinct N-H/N-C stretches absent in thiadiazole derivatives .
  • The ethyl linker’s ^1^H-NMR signals (~4.5–4.8 ppm) would differentiate it from methyl or aromatic linkages in analogs .

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